molecular formula C6H10N2O3S2 B13023801 3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide

3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide

Cat. No.: B13023801
M. Wt: 222.3 g/mol
InChI Key: RCLRXPHHHVDCIC-UHFFFAOYSA-N
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Description

3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide is a complex organic compound characterized by the presence of amino, thioxo, and dioxidothietan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the thietan ring, introduction of the amino group, and incorporation of the thioxo group. Detailed synthetic routes and reaction conditions are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in publicly accessible sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide is unique due to the presence of both the thioxo and dioxidothietan groups, which are less common in organic compounds. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a compound with a unique chemical structure and potential applications in various scientific fields. While detailed information on its synthesis, reactions, and applications is limited, its distinctive features make it an interesting subject for further research and development.

Properties

Molecular Formula

C6H10N2O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

3-amino-N-(1,1-dioxothietan-3-yl)-3-sulfanylidenepropanamide

InChI

InChI=1S/C6H10N2O3S2/c7-5(12)1-6(9)8-4-2-13(10,11)3-4/h4H,1-3H2,(H2,7,12)(H,8,9)

InChI Key

RCLRXPHHHVDCIC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC(=O)CC(=S)N

Origin of Product

United States

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